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Compound of Interest

Compound Name: 5-Methoxyisophthalic acid

Cat. No.: B140609

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 5-
Methoxyisophthalic acid, a compound of interest in drug development and material science.
Designed for researchers, scientists, and professionals in related fields, this document offers a
thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, grounded in established scientific principles and experimental best
practices.

Introduction: The Significance of 5-
Methoxyisophthalic Acid

5-Methoxyisophthalic acid (CoHsOs, CAS No: 46331-50-4) is a substituted aromatic
dicarboxylic acid. Its molecular structure, featuring both carboxylic acid and methoxy functional
groups on a benzene ring, makes it a valuable building block in the synthesis of novel
polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. A precise
understanding of its chemical identity and purity, as determined by spectroscopic methods, is
paramount for its effective application in research and development. This guide provides a
comprehensive analysis of its spectral characteristics to ensure its unambiguous identification
and quality assessment.

Molecular and Physicochemical Properties

A foundational understanding of the physical characteristics of 5-Methoxyisophthalic acid is
essential before delving into its spectroscopic data.
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Property Value Source

Molecular Formula CoHsOs Sigma-Aldrich
Molecular Weight 196.16 g/mol Sigma-Aldrich

CAS Number 46331-50-4 Spectrum Chemical[1]
Melting Point 275-280 °C Sigma-Aldrich
Appearance White to off-white crystalline TCI America

powder

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the *H NMR, 3C NMR, IR, and Mass

Spectrometry data for 5-Methoxyisophthalic acid, sourced from the Spectral Database for

Organic Compounds (SDBS).

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the proton environment within a

molecule. The spectrum of 5-Methoxyisophthalic acid dissolved in a suitable deuterated

solvent is characterized by distinct signals corresponding to the aromatic protons and the

methoxy group protons.

1H NMR Data Summary

Chemical Shift

Multiplicity Integration Assignment

(ppm)

~8.3 Singlet 1H H-2

~8.0 Doublet 2H H-4, H-6

~3.9 Singlet 3H -OCHs

~13.0 (broad) Singlet 2H -COOH
Interpretation:
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The downfield region of the spectrum is dominated by signals from the aromatic protons. The
proton at the 2-position (H-2), situated between the two carboxylic acid groups, is expected to
be the most deshielded and appears as a singlet. The protons at the 4 and 6-positions (H-4, H-
6) are chemically equivalent and appear as a doublet due to coupling with the H-2 proton. The
sharp singlet at approximately 3.9 ppm is characteristic of the three protons of the methoxy
group (-OCHs). The very broad singlet observed at a significant downfield shift (around 13.0
ppm) is indicative of the acidic protons of the two carboxylic acid groups. This broadness is a
result of hydrogen bonding and chemical exchange.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides insights into the carbon framework of the molecule. Each
unique carbon atom in 5-Methoxyisophthalic acid gives rise to a distinct signal in the
spectrum.

13C NMR Data Summary

Chemical Shift (ppm) Assignment

~166 C=0 (Carboxylic acid)

~160 C-5 (ipso-carbon attached to -OCHs)

~133 C-1, C-3 (ipso-carbons attached to -COOH)
~125 C-4,C-6

~118 C-2

~56 -OCHs

Interpretation:

The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at
approximately 166 ppm. The aromatic carbons show a range of chemical shifts depending on
their electronic environment. The ipso-carbon attached to the electron-donating methoxy group
(C-5) is found at a lower field (~160 ppm) compared to the other aromatic carbons. The ipso-
carbons bearing the carboxylic acid groups (C-1, C-3) are observed around 133 ppm. The
signals for the remaining aromatic carbons (C-2, C-4, C-6) appear in the expected aromatic

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b140609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

region, with their specific shifts influenced by the positions of the substituents. The carbon of
the methoxy group gives a characteristic signal in the upfield region at about 56 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 5-Methoxyisophthalic acid exhibits characteristic absorption
bands for the carboxylic acid and methoxy groups, as well as the aromatic ring.

IR Data Summary

Wavenumber (cm—?) Intensity Assignment

O-H stretch (Carboxylic acid

3300-2500 Broad, Strong dimer)

~3080 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Methoxy)

~1700 Strong, Sharp C=0 stretch (Carboxylic acid)
~1600, ~1470 Medium C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Aromatic ether)
920 Broad, Medium O-H bend (Out-of-plane,

Carboxylic acid dimer)

Interpretation:

A very prominent and broad absorption band in the region of 3300-2500 cm~1 is a hallmark of
the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this
broad band are the sharper C-H stretching vibrations of the aromatic ring and the methoxy
group. The intense, sharp peak around 1700 cm~* is characteristic of the carbonyl (C=0)
stretch of the carboxylic acid. The presence of conjugation with the aromatic ring slightly lowers
this frequency. The absorptions in the 1600-1470 cm~! range are due to the carbon-carbon
stretching vibrations within the aromatic ring. A strong band at approximately 1250 cm~1
corresponds to the C-O stretching of the aryl ether (methoxy group). The broadness of the O-H
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out-of-plane bending vibration around 920 cm~? further supports the presence of a dimeric
carboxylic acid structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For 5-Methoxyisophthalic acid, electron ionization (El) is a
common technique.

Mass Spectrometry Data Summary

m/z Relative Intensity (%) Assighment

196 High [M]* (Molecular lon)

179 Moderate [M - OH]*

165 Moderate [M - OCHs]*

151 High [M - COOHJ*

121 Moderate [M - COOH - OCHz]*
Interpretation:

The mass spectrum shows a prominent molecular ion peak ([M]*) at an m/z of 196, which
corresponds to the molecular weight of 5-Methoxyisophthalic acid. The fragmentation pattern
is consistent with the structure. The loss of a hydroxyl radical (-OH) from one of the carboxylic
acid groups results in a fragment at m/z 179. The loss of the methoxy radical (-OCHs) leads to
a peak at m/z 165. A significant fragment is observed at m/z 151, corresponding to the loss of a
carboxyl group (-COOH). Further fragmentation can lead to other characteristic ions, providing
a unique fingerprint for the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized
and well-validated experimental protocols. The following sections outline the methodologies for
obtaining the NMR, IR, and Mass Spec data presented in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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cluster_prep Prepared Sample cluster_acq Raw cluster_proc

Data Processing

@a{io the sample spectrum against the spectrum) Apply ATR and baseline 3 Identify and label significant peaks.

Data Acquisition (FTIR Spectrometer)

(Collec( a background spectrum of the empty ATR cryslaD (oHecl the sample spectrum (typically 16-32 scans)}
Sample Preparation (ATR)
@ace a small amount of the solid sample directly on the ATR crys(aD 6,,;4 i pressure to ensure good contact between the sample and the crysta}

[ ] vaporized ( bt
cluster_intro Sample cluster_ionization

Mass Analysis (Quadrupole Analyzer)

Gepara{e the resulting ions based on their to-charge (m/z) ralila [Detec\ the ions and record their abundance}

Ionization (Electron lonization)

@meard the vaporized sample with a high-energy electron beam (typically 70 e\ID

Sample Introduction

@lssolve a small amount of sample in a volatile solvent (e.g., methano@—>@ect the solution into the mass spectrometer via a direct infusion or GC/LC |n|e9
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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